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Compound of Interest

Compound Name: 5-bromo-1,2,4-Thiadiazole

Cat. No.: B1288382

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of 5-bromo-1,2,4-thiadiazole. Due to the limited availability of experimental data for
this specific compound in publicly accessible literature, this document also includes data from
computational predictions and information on closely related analogues to offer a thorough
understanding for research and development purposes.

Core Physicochemical Properties

The properties of 5-bromo-1,2,4-thiadiazole are summarized below. The data is a combination
of computationally predicted values and information from chemical suppliers. Experimental data
for properties such as melting and boiling points are not readily available for this specific isomer
and data for related compounds is provided for reference.
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Property Value Source

Molecular Formula C2HBrN2S [ChemScene][1]
Molecular Weight 165.01 g/mol [ChemScene, Moldb][1][2]
CAS Number 43201-13-4 [ChemScene][1]

SMILES BrC1=NC=NS1 [ChemScene][1]

LogP (predicted) 1.3006 [ChemScene][1]

TPSA (predicted) 25.78 A2 [ChemScene][1]
Hydrogen Bond Acceptors 3 [ChemScene][1]
Hydrogen Bond Donors 0 [ChemScene][1]
Rotatable Bonds 0 [ChemScene][1]

Purity

296% - 98%

[ChemScene, Moldb][1][2]

Storage Conditions

-20°C, Inert atmosphere

[ChemScene, BLD Pharm][1]
[3]

Boiling Point No data available [BLD Pharm][3]
Melting Point No data available [LabSolutions][4]
Solubility No specific data available [LabSolutions][4]

Reactivity and Chemical Profile

The 1,2,4-thiadiazole ring is an aromatic system. Its stability is influenced by the

electronegativity of the nitrogen and sulfur atoms, which makes the carbon atoms electron-

deficient.[5] The 5-position of the 1,2,4-thiadiazole ring is noted to be particularly reactive

towards nucleophilic substitution.[5][6] The bromine atom at this position makes 5-bromo-

1,2,4-thiadiazole a versatile intermediate for introducing various functional groups via

reactions like nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki,

Stille).[7][8] Conversely, the electron-deficient nature of the ring makes it highly resistant to

electrophilic aromatic substitution.[5]
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Experimental Protocols

While a specific protocol for the synthesis of 5-bromo-1,2,4-thiadiazole is not detailed in the
available literature, a common and effective method for introducing a bromine atom at the 5-
position of a thiadiazole ring is the Sandmeyer bromination of a 5-amino-1,2,4-thiadiazole
precursor.[5] The following is a detailed protocol for the synthesis of a closely related analogue,
5-bromo-3-methyl-1,2,4-thiadiazole, which serves as a representative example of this synthetic
strategy.[9]

Synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole via
Sandmeyer Bromination[9]

This protocol describes the conversion of 5-amino-3-methyl-1,2,4-thiadiazole (AMTD) to its 5-
bromo derivative.

Materials:

5-amino-3-methyl-1,2,4-thiadiazole (AMTD)

48% Hydrobromic acid (HBr) solution

Sodium nitrite (NaNO2)

Dichloromethane (DCM)

5% Sodium hydroxide (NaOH) solution

Water

Procedure:

» Diazotization:

o In a suitable reactor, add 439.5 kg (295 L) of 48% HBr solution and 54 kg (L) of water.

o To this solution, add 100.0 kg of AMTD.
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Warm the mixture to a maximum of 40°C and stir until the starting material is completely
dissolved. If dissolution is slow, continue stirring for 2 hours at 40°C.

In a separate vessel, dissolve 89.7 kg of sodium nitrite in 150 kg (L) of water.

Add the sodium nitrite solution to the reactor portion-wise over approximately 6 hours,
maintaining the reaction temperature between 40-45°C.

Monitor the reaction progress by sampling. The reaction is complete when the starting
material is less than 1.0%. If necessary, add an extra 10-20% of the sodium nitrite
solution.

e Work-up and Extraction:

Once the reaction is complete, cool the mixture to 20-25°C.

Add 399.0 kg (300 L) of DCM to the reactor. Stir for 10 minutes, then allow the phases to
settle for 10 minutes.

Separate the lower organic phase.
Extract the remaining aqueous phase with an additional 133.0 kg (100 L) of DCM.

Combine the organic phases.

o Purification and Isolation:

[e]

Adjust the pH of the combined organic phase to 10-11 by adding 5% NaOH solution.
Stir the mixture for 20 minutes and allow it to settle for 30 minutes.
Separate the organic phase into a dry equipment.

Concentrate the organic phase under vacuum (approx. -0.9 bar) at a maximum
temperature of 30°C until the DCM content is max 5.0%.

Continue stirring under vacuum for 4-6 hours to ensure residual DCM is removed. The
final product is obtained with a typical yield of around 81.6% and a purity of approximately
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97.2% (by GC).[9]

Characterization Methodologies

The structural confirmation of 5-bromo-1,2,4-thiadiazole and its derivatives relies on standard
spectroscopic techniques.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show a single signal for the hydrogen
atom on the thiadiazole ring. The chemical shift will be in the aromatic region, influenced
by the electronegative environment of the ring.

o 183C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon
atoms of the 1,3,4-thiadiazole ring. The carbon atom bonded to the bromine will be
significantly shifted.[10][11]

¢ Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for
the C=N and C-S stretching vibrations within the thiadiazole ring. The absence of N-H or O-H
stretching bands confirms the structure.[12]

e Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the
compound. The mass spectrum will show a characteristic isotopic pattern for the molecular
ion peak due to the presence of the bromine atom (isotopes 7°Br and 8!Br in approximately a
1.1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition.[13][14]

Logical and Experimental Workflows

As specific signaling pathway data for 5-bromo-1,2,4-thiadiazole is unavailable, the following
diagrams illustrate a general experimental workflow for its synthesis and characterization, and
a logical diagram of its potential applications based on the properties of the thiadiazole class.
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General Synthesis and Characterization Workflow
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Caption: Workflow for synthesis and characterization of 5-bromo-1,2,4-thiadiazole.
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Potential Applications Based on Thiadiazole Core
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Caption: Logical relationship of 5-bromo-1,2,4-thiadiazole as a synthetic intermediate.

Conclusion

5-bromo-1,2,4-thiadiazole is a valuable heterocyclic building block with significant potential in
medicinal chemistry and materials science. While comprehensive experimental data on the
parent compound is sparse, its predicted physicochemical properties and the established
reactivity of the 1,2,4-thiadiazole scaffold make it a target of interest for the synthesis of novel
bioactive molecules. The provided protocols and characterization data for related compounds
offer a solid foundation for researchers and developers working with this and similar chemical
entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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